3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazol-2(3H)-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the benzo[d]oxazol-2(3H)-one core: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the pyrrolidine moiety: This step involves the nucleophilic substitution of a halogenated intermediate with pyrrolidine, often under reflux conditions in a polar aprotic solvent such as dimethylformamide.
Attachment of the pyridazinyl group: The final step involves the coupling of the pyrrolidine intermediate with a dimethylaminopyridazine derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazinyl and benzo[d]oxazol-2(3H)-one moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structural properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(3-((6-(methylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- 3-(2-(3-((6-(ethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Uniqueness
The uniqueness of 3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one lies in its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The presence of the dimethylamino group in the pyridazinyl moiety, for example, may enhance its binding affinity to certain targets or alter its pharmacokinetic properties.
Properties
IUPAC Name |
3-[2-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-22(2)16-7-8-17(21-20-16)27-13-9-10-23(11-13)18(25)12-24-14-5-3-4-6-15(14)28-19(24)26/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYYJDWZPMSVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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